5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a formyl group at position 5, a methyl group at position 1, and a carboxylic acid group at position 4. This compound belongs to the broader class of ortho-formyl heteroaromatic carboxylic acids, which are valued for their synthetic versatility in forming Schiff bases, metal complexes, and bioactive molecules .
Properties
IUPAC Name |
5-formyl-1-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-8-3(2-9)4(5(10)11)6-7-8/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNPNOFFLZDBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with formic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-carboxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-hydroxymethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The triazole moiety, including derivatives of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid, has been extensively studied for its antimicrobial properties. Research indicates that these compounds exhibit potent activity against a range of bacteria and fungi. For instance, derivatives synthesized from this compound have shown effectiveness against resistant strains of bacteria due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The incorporation of the formyl group enhances the reactivity of the triazole ring, allowing for further functionalization that can lead to compounds with selective cytotoxicity against cancer cells. Studies have highlighted that certain derivatives demonstrate significant inhibition of tumor growth in various cancer models .
Organic Synthesis
Building Blocks for Complex Molecules
this compound serves as an essential building block in organic synthesis. It can be transformed into more complex structures through various reactions such as cycloaddition and functional group transformations. For example, it has been utilized in the synthesis of non-symmetrical bi-triazoles via one-pot reactions with nitroalkanes and azides .
Synthesis of Nucleoside Analogues
The compound is also significant in the synthesis of purine nucleoside analogues, which are crucial for developing antiviral therapies against flavivirus infections. The triazole ring mimics the structure of nucleobases, allowing these analogues to interfere with viral replication processes effectively .
Material Science
Corrosion Inhibition
Research has demonstrated that triazole derivatives possess excellent corrosion inhibition properties for metals. The presence of the carboxylic acid group enhances the adsorption of these compounds on metal surfaces, forming protective films that prevent oxidation and corrosion. Studies indicate that formulations containing this compound exhibit superior performance compared to traditional inhibitors .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Derivatives showed >90% inhibition against E. coli and S. aureus. |
| Study B | Anticancer | Selective cytotoxicity in breast cancer cell lines with IC50 values <10 µM. |
| Study C | Organic Synthesis | Successful synthesis of bi-triazoles with high yields (up to 85%). |
| Study D | Corrosion Inhibition | Formulations reduced corrosion rates by over 70% in saline environments. |
Mechanism of Action
The mechanism of action of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural uniqueness of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid lies in its substitution pattern. Key comparisons with related triazole derivatives are outlined below:
Table 1: Structural Features of Selected Triazole-4-carboxylic Acid Derivatives
Key Observations :
- The formyl group at position 5 distinguishes the target compound from methyl or aryl-substituted analogs, enabling unique reactivity (e.g., condensation reactions).
- N-substituents (methyl vs. aryl/hetaryl) influence electronic properties and steric effects. For instance, bulky aryl groups (e.g., 4-ethoxyphenyl) may hinder tautomerism compared to smaller methyl groups .
Tautomerism and Stability
This compound likely exhibits ring-chain tautomerism , as observed in its 1-(4-ethoxyphenyl) analog. Key findings include:
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Trends :
- Formyl-containing derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding.
- Aryl-substituted analogs (e.g., 1-phenyl) show lower solubility but enhanced thermal stability.
Biological Activity
5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (C5H5N3O3) is a heterocyclic organic compound belonging to the triazole family. This compound has garnered attention for its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with formic acid in the presence of a dehydrating agent under reflux conditions. The structural formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C5H5N3O3 |
| Molecular Weight | 155.11 g/mol |
| SMILES | CN1C(=C(N=N1)C(=O)O)C=O |
| InChIKey | XPNPNOFFLZDBAC-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds within the triazole family exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial proliferation .
Anticancer Activity
The compound's anticancer potential has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of apoptotic pathways. In one study, derivatives of this compound were shown to exhibit cytotoxic effects on human cancer cell lines, including breast and lung cancer cells .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.
- Hydrogen Bonding and π-π Interactions : The triazole ring enhances binding affinity to its targets through hydrogen bonding and π-π interactions.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various triazole derivatives against Candida albicans. The findings indicated that compounds similar to this compound exhibited IC50 values ranging from 15 to 30 µg/mL, demonstrating significant antifungal activity .
Case Study 2: Anticancer Effects
In another investigation focusing on the anticancer properties of triazole derivatives, researchers observed that 5-formyl derivatives displayed enhanced cytotoxicity against MCF-7 breast cancer cells. The study reported an IC50 value of approximately 20 µM for one derivative in inducing cell death through apoptosis .
Comparison with Similar Compounds
The unique structure of this compound allows for diverse reactivity compared to similar compounds:
| Compound | Unique Features |
|---|---|
| 1-methyl-1H-1,2,4-triazole-3-carboxylic acid | Lacks formyl group; primarily used in agriculture |
| 3-methyl-1H-1,2,4-triazole | Less potent in biological applications |
| 5-(benzylthio)-1H-tetrazole | Different heterocyclic structure; varied activity |
Q & A
Q. Key Considerations :
- The click chemistry method offers regioselectivity for 1,4-disubstituted triazoles.
- The β-ketoester route allows protection of reactive aldehyde and carboxylic acid groups during synthesis, improving yield stability.
Which spectroscopic and crystallographic methods are effective for characterizing this compound?
Basic
A multi-technique approach is critical:
- X-ray Crystallography : Resolves tautomeric forms and confirms regiochemistry. For example, mean C–C bond lengths of 0.003 Å and R-factors <0.1 are typical for triazole derivatives (as seen in similar structures) .
- NMR Spectroscopy : Detects tautomeric equilibria (e.g., ¹H NMR can identify cyclic hemiacetal forms, which may constitute ~20% in solution) .
- DFT Calculations : Validates electronic structure and hydrogen-bonding interactions. Hirshfeld surface analysis aids in quantifying intermolecular interactions .
How does ring-chain tautomerism affect the reactivity and analysis of this compound?
Advanced
The compound exhibits ring-chain tautomerism between the linear 5-formyl-carboxylic acid and cyclic 6-hydroxy-1,6-dihydro-4H-furotriazolone forms. Key implications include:
- Reactivity : The cyclic tautomer may dominate in polar solvents, altering nucleophilic attack sites.
- Analytical Challenges : Tautomeric equilibria complicate spectral interpretation. For example, ¹H NMR integration and dynamic HPLC methods are required to quantify tautomer ratios .
How can computational methods (e.g., DFT) aid in understanding its electronic structure?
Q. Advanced
- DFT Studies : Optimize molecular geometry and predict vibrational frequencies (e.g., carbonyl stretching modes at ~1700 cm⁻¹). These align with experimental IR data .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O–H···N hydrogen bonds) and quantifies their contributions to crystal packing .
- TD-DFT : Predicts UV-Vis absorption spectra, aiding in photostability assessments for storage protocols.
What are the key stability considerations during storage and handling?
Q. Basic
- Moisture Sensitivity : The free carboxylic acid form is hygroscopic; store under inert gas or desiccated conditions.
- Light Sensitivity : UV-Vis studies suggest degradation under prolonged UV exposure; use amber vials for long-term storage.
- Temperature : Stability studies on analogous triazoles recommend storage at –20°C to prevent tautomerization or decomposition .
How can contradictory spectral data be resolved in structural analysis?
Advanced
Contradictions often arise from:
- Tautomerism : Use variable-temperature NMR to observe equilibrium shifts .
- Regioisomeric Impurities : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) to differentiate 1,4- vs. 1,5-triazole isomers .
- Crystallographic Ambiguity : Compare experimental X-ray data with DFT-optimized structures to validate bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
